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(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

Maillard reaction Melanoidin composition Elemental analysis

Fructose-alanine (CAS 16124-24-6), systematically named (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid and also known as N-(1-deoxy-D-fructos-1-yl)-L-alanine, is a prototypical Amadori rearrangement product (ARP) formed from the condensation of D-fructose and L-alanine. It belongs to the class of 1-amino-1-deoxyketoses and is supplied as a diastereomeric mixture (molecular formula C₉H₁₇NO₇, MW 251.23 g/mol), typically as a pale yellow hygroscopic solid with a melting point of 138–140 °C (dec.).

Molecular Formula C₉H₁₇NO₇
Molecular Weight 251.23
CAS No. 16124-24-6
Cat. No. B1147486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
CAS16124-24-6
SynonymsN-(1-Deoxy-D-fructos-1-yl)-L-alanine;  (S)-1-[(1-Carboxyethyl)amino]-1-deoxy-D-fructose;  1-Alanino-1-deoxy-D-fructose;  1-Deoxy-1-L-alanine-D-fructose;  N-(1-Deoxy-D-fructosyl)-L-alanine
Molecular FormulaC₉H₁₇NO₇
Molecular Weight251.23
Structural Identifiers
SMILESCC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
InChIInChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-Alanine (CAS 16124-24-6): A Defined-Structure Amadori Rearrangement Product for Maillard Reaction, Flavor, and Tobacco Research


Fructose-alanine (CAS 16124-24-6), systematically named (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid and also known as N-(1-deoxy-D-fructos-1-yl)-L-alanine, is a prototypical Amadori rearrangement product (ARP) formed from the condensation of D-fructose and L-alanine. [1] It belongs to the class of 1-amino-1-deoxyketoses and is supplied as a diastereomeric mixture (molecular formula C₉H₁₇NO₇, MW 251.23 g/mol), typically as a pale yellow hygroscopic solid with a melting point of 138–140 °C (dec.). As the key stable intermediate in the early phase of the Maillard reaction, it functions as a precursor to aroma-active Strecker aldehydes, furfuryl alcohol (roasted/sweet aroma note), and nitrogen-rich melanoidins. [2] This guide presents quantitative, comparator-based evidence demonstrating where fructose-alanine provides meaningful differentiation from its closest structural analogs for scientific selection and procurement.

Why Fructose-Alanine (16124-24-6) Cannot Be Interchanged with Fructose-Proline, Fructose-Valine, or Other Amadori Analogs in Research Workflows


Amadori rearrangement products are not functionally redundant. Their degradation kinetics, browning propensity, and melanoidin composition are governed by the specific amino acid side chain. [1] For instance, N-(1-deoxy-D-fructos-1-yl)-L-proline exhibits much higher isomerisation rates than D-fructose due to C-1 substituent-mediated intramolecular catalysis (a property absent in fructose-alanine), whereas fructose-alanine-derived melanoidins incorporate approximately twice as much nitrogen as melanoidins formed from the glucose/L-alanine mixture. [2][3] Substituting fructose-alanine with fructose-proline, fructose-valine, or fructose-leucine in a Maillard model system changes the ratio of pyranose to furanose tautomers, the pH-stability profile, and the quantitative relationship between precursor and aroma-active endpoint compounds. [1][4] The following section provides the quantitative evidence that defines the procurement-relevant differentiation of fructose-alanine.

Fructose-Alanine (16124-24-6): Validated Quantitative Differentiation Evidence Against Closest Amadori Analogs


Melanoidin Nitrogen Incorporation: ~2× Higher N Content vs. Glucose/Alanine Mixture at 160 °C

Melanoidins formed from fructosylalanine (the Amadori rearrangement product of fructose + alanine) contain approximately twice as much nitrogen—and therefore amino acid—as melanoidins formed from an equimolar d-glucose/L-alanine mixture under identical conditions (160 °C). [1] This demonstrates that the pre-formed Amadori compound diverts the Maillard reaction through a nitrogen-retentive pathway, in contrast to the sugar-degradation-dominated pathway of the Glc/Ala mixture.

Maillard reaction Melanoidin composition Elemental analysis

Solution-State pH Stability: Stable Across pH 0.7–11.9 for Fructose-Alanine, Validated by ¹³C-NMR

Fructose-alanine (designated compound 2 in Röper et al., 1983) is stable over the pH range 0.7–11.9 as revealed by ¹³C-NMR spectroscopy, with only 2% of the acyclic keto form present in D₂O solution. [1] The other Amadori compounds in the series (fructose-amino acids 1–14) exhibit different tautomeric distributions and pH-dependent stability profiles depending on the amino acid side chain, making fructose-alanine the most comprehensively characterized member for broad-pH-range experimental designs.

pH stability NMR spectroscopy Tautomeric equilibria

HPLC/MS Analytical Specificity in Tobacco: Quantifiable Differentiation from Fru-Pro with Validated Recovery and LOD

A validated HPLC/MS method using in-house synthesized Fru-Ala and Fru-Pro as external standards achieved recoveries of 105.8% (RSD 3.97%) for Fru-Ala and 93.1% (RSD 4.23%) for Fru-Pro, with limits of detection of 30.0 μg/g and 25.0 μg/g, respectively. [1] Across 88 commercial cigarette brands, Fru-Pro and Fru-Ala contents were found to correlate with each other, but Chinese flue-cured cigarettes showed remarkably higher absolute levels of both compounds than British flue-cured, American, Japanese, and Chinese blend cigarettes. [2] This demonstrates that both compounds serve as discrete, quantifiable flavor-precursor markers but cannot be replaced by a single generic Amadori standard.

Tobacco chemistry HPLC-MS Amadori compound quantification

Differential Browning Reactivity: Fructose-Alanine Stalls Acetylformoin Formation, in Contrast to Fructose-Proline

In a model reaction with furan-2-carboxaldehyde, N-(1-deoxy-D-fructos-1-yl)-L-alanine completely stalled the formation of the colored Maillard product acetylformoin. [1] In contrast, under identical conditions, N-(1-deoxy-D-fructos-1-yl)-L-proline reacted with furan-2-carboxaldehyde to yield rapid formation of colored compounds. [2] This amino-acid-dependent bifurcation in the Maillard reaction cascade demonstrates that the alanine-derived Amadori compound acts as a chemical 'off-switch' for the acetylformoin pathway, a property not shared by the proline analog.

Non-enzymatic browning Acetylformoin Chemical switch

Procurement-Relevant Physical Stability: Very Hygroscopic Solid Requiring Controlled Storage, Differentiating from Less Hygroscopic Amadori Analogs

Fructose-alanine is classified as 'very hygroscopic' and requires storage under an inert atmosphere in a refrigerator (recommended storage: refrigerator, under inert atmosphere, melting point 138–140 °C dec.). This physical property directly impacts procurement and experimental planning: the compound must be handled under rigorously dry conditions to prevent water uptake that alters both gravimetric accuracy and Maillard reaction kinetics. Fructose-proline is described as 'hygroscopic' (without the 'very' qualifier), and fructose-valine is supplied as a 'stable powder,' indicating lower water-affinity for bulkier hydrophobic side-chain analogs.

Hygroscopicity Solid-state stability Procurement handling

Fructose-Alanine (16124-24-6): Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Mechanistic Maillard Reaction Studies Requiring Quantitatively Distinct Melanoidin Nitrogen Stoichiometry

When investigating how the Amadori rearrangement diverts the Maillard cascade toward nitrogen-rich melanoidins, fructose-alanine is the appropriate defined intermediate. Its melanoidins incorporate approximately 2× the nitrogen of melanoidins from the glucose/alanine mixture at 160 °C, enabling elemental-stoichiometry-tracking experimental designs. [1] This property cannot be replicated by substituting the Glc/Ala mixture or by using structurally different Amadori compounds (e.g., fructose-proline), which produce melanoidins of different elemental composition.

Tobacco Flavor Precursor Quantification Using Fructose-Alanine as a Discrete HPLC/MS Reference Standard

For tobacco quality control and flavor research, fructose-alanine must be sourced as a pure reference standard distinct from fructose-proline. Validated HPLC/MS methods report Fru-Ala recovery of 105.8% (RSD 3.97%, LOD 30.0 μg/g) versus Fru-Pro recovery of 93.1% (RSD 4.23%, LOD 25.0 μg/g). [2] Their quantitative correlation across 88 cigarette brands confirms they are independent flavor-precursor markers that cannot be analytically interchanged. [3]

Acetylformoin Pathway Deconvolution: Selective Pathway Suppression with Fructose-Alanine

In mechanistic browning studies requiring selective blocking of the acetylformoin chromophore pathway, fructose-alanine uniquely functions as a pathway 'off-switch' when reacted with furan-2-carboxaldehyde, whereas fructose-proline actively drives acetylformoin formation. [4] This differential reactivity is essential for deconvoluting which colored Maillard products arise from which Amadori degradation branch.

Wide-pH-Range Maillard Reaction Kinetics Leveraging Validated Stability from pH 0.7 to 11.9

For kinetic studies spanning acidic to strongly alkaline conditions, fructose-alanine offers the most extensively validated pH stability range (pH 0.7–11.9) among fructose-amino acid Amadori compounds, as documented by ¹³C-NMR. [5] Its low acyclic keto form content (~2%) provides a well-defined starting tautomeric state for pH-dependent degradation rate measurements.

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